Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate
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Overview
Description
Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring and two fluorine atoms attached to the alpha carbon of the ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate typically involves the bromination of thiophene followed by the introduction of the difluoroacetate group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated thiophene is then reacted with ethyl 2,2-difluoroacetate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution Reactions: Products include substituted thiophenes with various functional groups.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated thiophenes and modified thiophene rings.
Scientific Research Applications
Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroacetate groups can influence the compound’s binding affinity and selectivity. In material science, the compound’s electronic properties are crucial for its function as a semiconductor or conductive polymer.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-chlorothiophen-2-yl)-2,2-difluoroacetate
- Ethyl 2-(5-iodothiophen-2-yl)-2,2-difluoroacetate
- Ethyl 2-(5-methylthiophen-2-yl)-2,2-difluoroacetate
Uniqueness
Ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis
Properties
IUPAC Name |
ethyl 2-(5-bromothiophen-2-yl)-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2S/c1-2-13-7(12)8(10,11)5-3-4-6(9)14-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRBICWOMVCURG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(S1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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